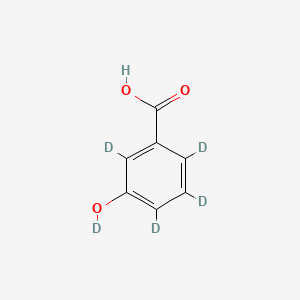

3-Hydroxybenzoic acid-d5

Description

Contextual Significance of 3-Hydroxybenzoic Acid in Biochemical and Synthetic Pathways

3-Hydroxybenzoic acid, also known as m-hydroxybenzoic acid, is a monohydroxybenzoic acid that plays a multifaceted role in both the natural world and industrial applications. chemicalbook.comwikipedia.org It is a compound found in various plants, including pineapple, grapefruit, and olive oil, and is a component of castoreum, a substance used in perfumery. wikipedia.orgrasayanjournal.co.inhmdb.ca In the realm of biochemistry, it is recognized as a bacterial and plant metabolite. chemicalbook.comnih.gov For instance, certain species of Pseudomonas can produce 3-hydroxybenzoic acid from 3-chlorobenzoic acid. wikipedia.org It is also involved in the biosynthesis of xanthomonadins in Xanthomonas oryzae pv. oryzae, which are pigments that protect the pathogen from photodamage. ebi.ac.uk Furthermore, it is a key intermediate in the biosynthesis of coenzyme Q8 in the same organism. ebi.ac.uk In the fungus Aspergillus niger, 3-hydroxybenzoic acid is formed through the metabolic breakdown of 3-hydroxycinnamic acid. mdpi.com

From a synthetic and industrial perspective, 3-hydroxybenzoic acid is a crucial intermediate. It is utilized in the manufacturing of a wide array of products, including germicides, plasticizers, preservatives, petroleum additives, and pharmaceuticals. chemicalbook.com Its derivatives are employed as preservatives and UV absorbers in cosmetics and personal care items like toothpaste and mouthwash. chemcess.com The compound also serves as a building block for the synthesis of azo dyes and the herbicide fomesafen. chemicalbook.com In the plastics industry, ether-esters derived from 3-hydroxybenzoic acid act as plasticizers for vinyl and cellulose (B213188) resins. chemcess.com The production of 3-hydroxybenzoic acid can be achieved through several chemical methods, such as the alkali fusion of sodium 3-sulfobenzoate and the oxidation of 3-methylphenol or 3-hydroxybenzaldehyde. wikipedia.orgchemcess.comgoogle.com Additionally, biosynthetic routes using genetically engineered microorganisms like E. coli have been developed to produce it from renewable feedstocks. chemcess.comnih.gov

The following table provides a summary of the key properties of 3-Hydroxybenzoic acid:

| Property | Value |

| Chemical Formula | C₇H₆O₃ |

| Molar Mass | 138.12 g/mol |

| Appearance | White, odorless solid |

| Solubility | Soluble in water and ethanol |

| IUPAC Name | 3-Hydroxybenzoic acid |

| Other Names | m-Hydroxybenzoic acid, m-Salicylic acid, 3-Carboxyphenol |

Data sourced from multiple references. wikipedia.orgchemcess.com

Fundamental Principles and Research Implications of Isotopic Labeling, with Emphasis on Deuteration

Isotopic labeling is a powerful technique used in scientific research to trace the journey of molecules through chemical reactions or biological pathways. wikipedia.orgcreative-biolabs.com This is achieved by replacing one or more atoms in a molecule with their isotope, which has a different number of neutrons but the same chemical properties. wikipedia.org These isotopes, which can be stable or radioactive, act as detectable markers. wikipedia.orgnumberanalytics.com The presence and position of these isotopic labels in the products of a reaction provide valuable insights into the reaction mechanism. numberanalytics.comnumberanalytics.com Common analytical techniques used to detect these labels include mass spectrometry, which differentiates based on mass, and nuclear magnetic resonance (NMR) spectroscopy, which detects differences in nuclear properties. wikipedia.orgwikipedia.org

Deuteration, the replacement of hydrogen (protium) with its stable isotope deuterium (B1214612) (D), is a particularly common and impactful form of isotopic labeling. clearsynth.comclearsynth.com Deuterium is approximately twice as heavy as protium, and this significant mass difference leads to several important research implications. clearsynth.com

One of the most significant consequences of deuteration is the kinetic isotope effect (KIE) . libretexts.org The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. libretexts.orgprinceton.edu This difference in bond energy means that breaking a C-D bond requires more energy and therefore occurs at a slower rate than breaking a C-H bond. libretexts.org This phenomenon, known as a primary kinetic isotope effect, is a powerful tool for determining whether the breaking of a C-H bond is the rate-limiting step of a reaction. columbia.edunih.gov The magnitude of the KIE (expressed as the ratio of the rate constants, kH/kD) can provide detailed information about the transition state of the reaction. libretexts.orgcolumbia.edu

Deuterated compounds, such as 3-Hydroxybenzoic acid-d5, serve as invaluable tools in various research applications:

Internal Standards in Analytical Chemistry: Deuterated compounds are widely used as internal standards in quantitative analysis, particularly in mass spectrometry. clearsynth.compubcompare.ai Because they are chemically identical to their non-labeled counterparts, they co-elute during chromatography and experience similar ionization and matrix effects. clearsynth.com However, their different mass allows them to be distinguished from the analyte, enabling accurate and precise quantification. clearsynth.comscispace.com

Metabolic Studies: Deuterium labeling is instrumental in studying the metabolism of drugs and other compounds. clearsynth.compharmaffiliates.com By tracking the fate of the deuterated molecule in vivo, researchers can identify metabolites and elucidate metabolic pathways. clearsynth.com The KIE can also be exploited to deliberately slow down metabolism at specific sites in a drug molecule, potentially improving its pharmacokinetic profile. pharmaffiliates.comnih.gov

Mechanistic Elucidation: As mentioned with the KIE, deuteration is a cornerstone for investigating reaction mechanisms in organic chemistry and enzymology. numberanalytics.comucsb.edu It helps to identify reaction intermediates and determine the sequence of bond-breaking and bond-forming events. numberanalytics.com

Spectroscopic Studies: In NMR spectroscopy, deuterium is used as a contrast agent to simplify complex spectra and to study the three-dimensional structure of molecules like proteins. wikipedia.orgclearsynth.com In infrared (IR) spectroscopy, the difference in vibrational frequency between C-H and C-D bonds allows for easy differentiation. wikipedia.org

The following table summarizes the key principles and applications of deuteration:

| Principle/Application | Description |

| Kinetic Isotope Effect (KIE) | The change in reaction rate upon isotopic substitution, used to study reaction mechanisms. |

| Internal Standards | Deuterated compounds used for accurate quantification in analytical techniques like mass spectrometry. |

| Metabolic Pathway Tracing | Following the fate of deuterated compounds to understand their absorption, distribution, metabolism, and excretion. |

| Drug Development | Modifying metabolic rates of drugs to improve their efficacy and safety profiles. |

| Spectroscopy | Used in NMR and IR to aid in structural elucidation and simplify spectra. |

Data sourced from multiple references. wikipedia.orgclearsynth.comclearsynth.comlibretexts.orgpharmaffiliates.com

Structure

3D Structure

Properties

Molecular Formula |

C7H6O3 |

|---|---|

Molecular Weight |

143.15 g/mol |

IUPAC Name |

2,3,4,6-tetradeuterio-5-deuteriooxybenzoic acid |

InChI |

InChI=1S/C7H6O3/c8-6-3-1-2-5(4-6)7(9)10/h1-4,8H,(H,9,10)/i1D,2D,3D,4D/hD |

InChI Key |

IJFXRHURBJZNAO-HXRFYODMSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])O[2H])[2H])C(=O)O)[2H] |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Site Specific Deuteration of 3 Hydroxybenzoic Acid

Hydrogen Isotope Exchange (HIE) Strategies for Aromatic Systems

Hydrogen Isotope Exchange (HIE) represents one of the most direct and atom-economical methods for introducing deuterium (B1214612) into organic molecules. nih.gov These reactions involve the cleavage of a C-H bond and its replacement with a C-D bond, typically using an inexpensive deuterium source like deuterium oxide (D₂O). uni-rostock.de For aromatic systems such as 3-hydroxybenzoic acid, HIE can be achieved through various catalytic or mediated protocols.

Transition metal catalysis is a powerful tool for activating otherwise inert C-H bonds for HIE. acs.org Catalysts based on noble metals like palladium, rhodium, iridium, and ruthenium are particularly effective for the deuteration of aromatic compounds. nih.govnih.gov The carboxylic acid group in benzoic acid derivatives is a highly effective directing group, guiding the catalyst to selectively deuterate the C-H bonds at the ortho positions (the positions adjacent to the carboxylate). nih.govacs.org

Ruthenium-based catalysts, for instance, have been shown to facilitate ortho-C-H deuteration of benzoic acids through a concerted metalation-deprotonation (CMD) mechanism. nih.gov In a typical reaction, a ruthenium complex, often in the presence of a phosphine (B1218219) ligand, reversibly inserts into the ortho C-H bond. Subsequent exchange with a deuterium source like D₂O leads to the incorporation of deuterium. nih.gov Similarly, cationic rhodium(III) catalysts have been employed for the ortho-deuteration of aromatic carboxylic acids using D₂O as both the solvent and deuterium source, often requiring only low catalyst loadings. acs.org Palladium-catalyzed HIE, facilitated by a transient directing group, has also proven effective for the ortho-selective deuteration of aromatic aldehydes, a principle applicable to other aromatic carbonyls. acs.org

The general mechanism for these ortho-directed exchanges involves the coordination of the carboxylate to the metal center, followed by the activation of the adjacent C-H bond. This process ensures high regioselectivity, which is crucial for targeted drug design.

Table 1: Catalyst Systems for Ortho-Deuteration of Benzoic Acid Derivatives

| Catalyst System | Directing Group | Deuterium Source | Key Feature | Reference |

|---|---|---|---|---|

| Ruthenium/PCy₃ | Carboxylic Acid | D₂O | High ortho-selectivity via CMD mechanism. | nih.gov |

| Cationic Rh(III) | Carboxylic Acid | D₂O | Effective with low catalyst loadings. | acs.org |

| Palladium(II) | Carboxylic Acid (or other directing groups) | D₂O | Ligand-free conditions have been developed. | acs.org |

| Iridium Complexes | Various directing groups | D₂O | Active for aromatic compounds with electron-withdrawing groups. |

While transition metals are highly effective, metal-free approaches offer advantages in terms of cost and potential metal contamination in the final product. chemrxiv.org These methods can be broadly categorized into acid-catalyzed and base-mediated strategies.

Acid-catalyzed HIE is particularly effective for electron-rich aromatic rings. A practical method has been developed specifically for hydroxybenzoic acids. researchgate.net In this procedure, the hydroxybenzoic acid is dissolved or suspended in deuterium oxide (D₂O), and the acidity is adjusted by adding deuterium chloride (DCl). Refluxing this mixture facilitates an electrophilic aromatic substitution, where deuterium cations (D⁺) replace protons on the aromatic ring. The positions most susceptible to deuteration are those activated by the strong electron-donating effects of the hydroxyl groups. researchgate.net For 3-hydroxybenzoic acid, this would preferentially occur at positions ortho and para to the hydroxyl group.

Base-mediated HIE utilizes strong bases to deprotonate the aromatic C-H bonds, generating an aryl anion that is then quenched by a deuterium source. nih.gov Alkali-metal bases have emerged as viable alternatives to transition metals. nih.gov The reactivity can be modulated by the choice of the base, solvent, and deuterium source, allowing for the deuteration of even relatively unreactive aromatic compounds. For N-heterocyclic compounds, which share some electronic features with substituted benzenes, methods using dimsyl anion in DMSO-d₆ have been shown to achieve rapid ortho-deuteration at room temperature. chemrxiv.org

An alternative to direct HIE on the final molecule is to build the deuterated compound from a precursor that already contains deuterium or is easily deuterated. This approach often provides access to specific labeling patterns that may be difficult to achieve through HIE.

One prominent example of a precursor-based synthesis involves the reductive dehalogenation of a halogenated benzoic acid using a deuterium source. A patented method describes the treatment of a chlorobenzoic acid with a Raney cobalt alloy in heavy water (D₂O) containing an alkali corrosion agent like sodium deuteroxide (NaOD). google.com This process selectively replaces the chlorine atom with a deuterium atom without affecting the other C-H bonds on the aromatic ring. google.com To synthesize a specifically labeled 3-hydroxybenzoic acid, one could start with the corresponding chloro-3-hydroxybenzoic acid isomer. This method is highly selective for the position of the former halogen, providing a precise route for deuterium incorporation.

Another strategy involves using deuterated starting materials in a multi-step synthesis. For example, the synthesis of 3-hydroxybenzoic acid can be achieved by the alkali fusion of 3-sulfobenzoic acid. google.comgoogle.com If a deuterated benzene (B151609) or a deuterated benzoic acid were used as the starting material for the initial sulfonation, the deuterium labels would be carried through the synthetic sequence to the final product.

Determining the isotopic purity and the degree of deuterium incorporation is a critical step in the synthesis of any deuterated compound. rsc.orgacs.org The two primary analytical techniques for this assessment are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR): This is one of the most straightforward methods. The percentage of deuterium incorporation at a specific site can be calculated by comparing the integration of the corresponding proton signal in the deuterated sample to the integration of a non-deuterated internal standard or a signal within the molecule that is not expected to be deuterated. A decrease in the signal's integration corresponds directly to the extent of H-D exchange. researchgate.net

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. It provides a spectrum showing signals only for the deuterated positions, confirming the location of the deuterium labels.

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HR-MS): This is a highly sensitive technique used to determine the isotopic distribution of a sample. nih.govresearchgate.net By analyzing the mass-to-charge ratio (m/z) of the molecular ion, one can observe a cluster of peaks corresponding to the different isotopologues (molecules that differ only in their isotopic composition). For 3-hydroxybenzoic acid-d5, one would expect to see peaks for the unlabeled molecule (d₀), as well as for molecules containing one to five deuterium atoms (d₁ to d₅). The relative abundance of these peaks allows for the calculation of the average deuterium incorporation and the percentage of each specific isotopologue. nih.govresearchgate.net Combining liquid chromatography with MS (LC-MS) allows for the separation of the deuterated product from any non-deuterated starting material or impurities before analysis, ensuring accurate quantification. acs.org

Table 2: Analytical Techniques for Isotopic Purity Assessment

| Technique | Information Provided | Advantages |

|---|---|---|

| ¹H NMR | Percentage of deuterium incorporation at specific sites. | Quantitative, provides structural information. |

| ²H NMR | Direct detection and location of deuterium labels. | Unambiguous confirmation of deuteration sites. |

| HR-MS (ESI/LC-MS) | Distribution of isotopologues (d₀, d₁, d₂, etc.), average incorporation. | Highly sensitive, provides detailed isotopic distribution. |

For a planar aromatic molecule like 3-hydroxybenzoic acid, stereochemical considerations primarily relate to regioselectivity —that is, which specific positions on the aromatic ring are deuterated. This is governed by the electronic properties of the substituents already present on the ring: the hydroxyl (-OH) group and the carboxylic acid (-COOH) group. ssbodisha.ac.in

Directing Effects: The hydroxyl group is a strong activating, ortho, para-director for electrophilic aromatic substitution. This means it increases the electron density at the carbons ortho (C2, C6) and para (C4) to it, making them more susceptible to attack by an electrophile like D⁺ in acid-catalyzed HIE. The carboxylic acid group, conversely, is a deactivating, meta-director. It withdraws electron density from the ring, particularly from the ortho and para positions, thus directing incoming electrophiles to the meta position (C5).

Combined Influence in 3-Hydroxybenzoic Acid: In 3-hydroxybenzoic acid, these effects are combined. The powerful activating effect of the -OH group at C3 dominates. It strongly directs deuteration to its ortho positions (C2 and C4) and its para position (C6). The -COOH group at C1 deactivates the ring but directs to its meta positions (C3 and C5). The positions most activated for electrophilic deuteration are therefore C2, C4, and C6, as they are all ortho or para to the strongly activating -OH group. Position 5 is meta to both groups. Therefore, under acid-catalyzed HIE conditions, deuterium would be incorporated most readily at the 2, 4, and 6 positions. researchgate.net

In catalyst-mediated HIE, the regioselectivity is controlled by the directing group's ability to coordinate with the metal catalyst. The carboxylate group is an excellent directing group for ortho-metalation, selectively guiding the deuteration to the C2 and C6 positions. nih.govacs.org Therefore, the choice of deuteration method (acid-catalyzed vs. metal-catalyzed) can provide different patterns of deuterium incorporation, a key "stereochemical" consideration in the synthesis of specifically labeled isotopologues.

Sophisticated Analytical Techniques for Characterization and Quantification of 3 Hydroxybenzoic Acid D5

Mass Spectrometry-Based Characterization and Quantitative Analysis

Mass spectrometry (MS) stands as a cornerstone for the analysis of 3-hydroxybenzoic acid-d5, offering unparalleled sensitivity and specificity. When coupled with chromatographic separation techniques such as liquid chromatography (LC) or gas chromatography (GC), MS provides a powerful platform for both identifying and quantifying the compound.

Application of 3-Hydroxybenzoic Acid-d5 as an Internal Standard in LC-MS/MS and GC-MS

In quantitative analysis, 3-hydroxybenzoic acid-d5 is frequently utilized as an internal standard (IS). wuxiapptec.com An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to samples before analysis. wuxiapptec.com Its purpose is to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer. wuxiapptec.com

The use of a stable isotope-labeled internal standard (SIL-IS) like 3-hydroxybenzoic acid-d5 is considered the gold standard in quantitative mass spectrometry. wuxiapptec.com This is because its chemical and physical behavior is nearly identical to the non-labeled analyte, 3-hydroxybenzoic acid. wuxiapptec.com This ensures that any loss of analyte during sample processing is mirrored by a proportional loss of the internal standard, leading to a highly accurate determination of the analyte's concentration. wuxiapptec.comepa.gov

Both LC-MS/MS and GC-MS methods benefit from the use of 3-hydroxybenzoic acid-d5 as an internal standard. For instance, in the analysis of plant hormones, 3-hydroxybenzoic acid has been used as an internal standard for the quantification of salicylic (B10762653) acid. researchgate.net The deuterated version would offer even greater accuracy in such applications. The selection of multiple reaction monitoring (MRM) transitions is crucial for specificity. For the non-labeled 3-hydroxybenzoic acid, a characteristic transition is m/z 137 → 93. vu.edu.au For 3-hydroxybenzoic acid-d5, this transition would be shifted by 5 mass units to m/z 142 → 98, effectively separating its signal from the endogenous, non-labeled compound and other matrix components.

Principles and Methodologies of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a primary ratio method that provides measurements with high accuracy and direct traceability to the International System of Units (SI). nih.govnih.gov The fundamental principle of IDMS involves adding a known amount of an isotopically enriched standard (in this case, 3-hydroxybenzoic acid-d5) to a sample containing the native analyte (3-hydroxybenzoic acid). researchgate.net After allowing the standard and analyte to equilibrate, the mixture is analyzed by mass spectrometry to determine the new isotopic ratio. epa.gov

The concentration of the native analyte can then be calculated using the following general equation:

Cx = Cs * (Ws / Wx) * [(As - BxRs) / (BxR - A)]

Where:

Cx = Concentration of the analyte in the sample

Cs = Concentration of the isotopic standard

Ws = Weight of the isotopic standard added

Wx = Weight of the sample

As = Isotopic abundance of the reference isotope in the standard

A = Isotopic abundance of the reference isotope in the sample

Bx = Isotopic abundance of the spike isotope in the sample

B = Isotopic abundance of the spike isotope in the standard

Rs = Measured isotope ratio of the reference to spike isotope in the standard

R = Measured isotope ratio of the reference to spike isotope in the sample-standard blend

This method effectively compensates for analyte loss during sample preparation and variations in instrument response, as both the analyte and the standard are affected equally. epa.gov The high precision of isotope ratio measurements, often with a relative standard deviation (RSD) of ≤0.25%, contributes to the high accuracy of IDMS. epa.gov

Method Validation for Robust Quantification in Complex Biological and Environmental Matrices

To ensure the reliability of quantitative data, analytical methods must undergo rigorous validation. semanticscholar.org This is particularly crucial when analyzing complex matrices such as biological fluids (e.g., plasma, urine) and environmental samples (e.g., water, soil), where the presence of other compounds can interfere with the analysis. semanticscholar.orgwho.int

Key validation parameters include:

Selectivity and Specificity: The method must be able to unequivocally measure the analyte in the presence of other components in the sample matrix. who.int For LC-MS/MS methods, this is often achieved by monitoring specific precursor-to-product ion transitions.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements. semanticscholar.org These are typically assessed by analyzing quality control (QC) samples at different concentration levels. who.int Acceptance criteria often require the accuracy to be within ±15% of the nominal concentration and the precision (coefficient of variation) to be no greater than 15%. who.int

Linearity and Range: The method should demonstrate a linear relationship between the instrument response and the concentration of the analyte over a defined range. woah.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. woah.org

Matrix Effect: This refers to the alteration of ionization efficiency by co-eluting compounds from the sample matrix. researchgate.net It is evaluated by comparing the response of the analyte in the matrix to its response in a neat solution. researchgate.net The use of a stable isotope-labeled internal standard like 3-hydroxybenzoic acid-d5 is highly effective in compensating for matrix effects. nih.gov

Stability: The stability of the analyte in the biological matrix must be evaluated under various storage and handling conditions. woah.org

The following table summarizes typical validation parameters and their acceptance criteria:

| Validation Parameter | Description | Typical Acceptance Criteria |

| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte. |

| Accuracy | Closeness of measured value to the true value. | Within ±15% of the nominal concentration (±20% at LLOQ). who.int |

| Precision | Degree of scatter between a series of measurements. | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ). who.int |

| Linearity | Proportionality of response to concentration. | Correlation coefficient (r²) ≥ 0.99. |

| LLOQ | Lowest concentration quantifiable with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; accuracy and precision within specified limits. |

| Matrix Effect | Ion suppression or enhancement due to matrix components. | CV of the IS-normalized matrix factor should be ≤ 15%. |

| Stability | Analyte stability under various conditions (freeze-thaw, short-term, long-term). | Concentration change within ±15% of the initial concentration. |

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of molecules, including isotopically labeled compounds like 3-hydroxybenzoic acid-d5. It provides detailed information about the chemical environment of specific nuclei.

Deuterium (B1214612) Nuclear Magnetic Resonance (2H NMR) for Positional Isomerism and Deuterium Distribution

Deuterium (²H) NMR spectroscopy is used to directly observe the deuterium nuclei in a molecule. magritek.com This technique is instrumental in confirming the positions of deuterium atoms within the 3-hydroxybenzoic acid-d5 structure. The chemical shifts in a ²H NMR spectrum are very similar to those in a proton (¹H) NMR spectrum, but the signals are typically broader. magritek.com

For 3-hydroxybenzoic acid-d5, the ²H NMR spectrum would be expected to show signals corresponding to the deuterium atoms on the aromatic ring. The absence of signals in the ¹H NMR spectrum at the corresponding positions would further confirm successful deuteration. magritek.com This is crucial for verifying the isotopic labeling pattern and ensuring that the deuteration has occurred at the intended positions.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) for Structural Integrity and Isotopic Enrichment

Furthermore, ¹³C NMR can be used to assess the level of isotopic enrichment. The coupling between carbon-13 and deuterium (C-D coupling) results in characteristic splitting patterns in the ¹³C NMR spectrum. The signals for the deuterated carbons will appear as multiplets, and the integration of these signals relative to any residual non-deuterated signals can provide a quantitative measure of the deuterium incorporation at each position. The use of a relaxation agent, such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃), can be employed to improve the quantitative accuracy of the ¹³C NMR data. nih.gov

The following table shows the expected ¹³C NMR chemical shifts for 3-hydroxybenzoic acid. The shifts for the deuterated analog would be very similar.

| Carbon Atom | Chemical Shift (ppm) in DMSO-d6 |

| C1 (Carboxyl) | 167.5 |

| C2 | 121.5 |

| C3 (C-OH) | 157.8 |

| C4 | 120.5 |

| C5 | 129.8 |

| C6 | 117.5 |

| C7 (Aromatic CH) | 131.5 |

Note: The exact chemical shifts can vary slightly depending on the solvent and other experimental conditions.

Proton Nuclear Magnetic Resonance (¹H NMR) for Confirmation of Deuteration Sites and Residual Proton Signals

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary and indispensable analytical technique for the characterization of deuterated compounds like 3-Hydroxybenzoic acid-d5. nih.gov Its fundamental principle lies in detecting the presence and chemical environment of protons (¹H nuclei). Since deuterium (²H or D) has a different nuclear spin and resonance frequency, it is effectively "silent" in a standard ¹H NMR experiment. studymind.co.ukyoutube.com This characteristic allows ¹H NMR to serve two critical functions: confirming the specific locations of deuterium incorporation and quantifying the isotopic purity by measuring any remaining (residual) proton signals. nih.govrsc.org

Confirmation of Deuteration Sites

The most direct way to confirm that deuteration has occurred at the intended positions on the 3-hydroxybenzoic acid molecule is by comparing the ¹H NMR spectrum of the deuterated compound with that of its non-deuterated (protium) analogue. A standard, non-deuterated 3-Hydroxybenzoic acid molecule has six protons: four on the aromatic ring and one each for the hydroxyl (-OH) and carboxylic acid (-COOH) groups. docbrown.info In a suitable deuterated solvent such as DMSO-d₆, these protons give rise to a characteristic pattern of signals, each with a specific chemical shift (δ) and multiplicity. chemicalbook.comnih.gov

When the compound is deuterated, any proton that is replaced by a deuterium atom will no longer produce a signal in the ¹H NMR spectrum. youtube.com For a compound labeled as 3-Hydroxybenzoic acid-d5, where the four aromatic protons and the phenolic hydroxyl proton have been substituted, one would expect the complex aromatic region of the spectrum to disappear almost entirely. The only significant signal remaining would be from the carboxylic acid proton, which typically appears as a broad singlet far downfield. chemicalbook.com The absence of signals corresponding to the H-2, H-4, H-5, H-6, and 3-OH positions provides definitive evidence of successful and site-specific deuteration. nih.gov

Quantification of Residual Proton Signals and Isotopic Purity

In practice, deuteration is rarely 100% complete. The ¹H NMR spectrum of a highly deuterated compound will, therefore, show very small signals at the chemical shifts where the protons would normally appear. cambridge.org These are known as residual proton signals, and their detection is crucial for determining the isotopic enrichment or deuterium incorporation percentage.

The quantification of these residual signals is a powerful feature of ¹H NMR. acs.org By integrating the area of a residual proton signal and comparing it to the area of a signal from a known, non-deuterated internal standard of a certified concentration, the precise amount of the non-deuterated impurity can be calculated. nih.gov Alternatively, if the molecule contains a proton that is not expected to be exchanged (like the carboxylic acid proton in this case, depending on the synthesis), the ratio of the residual aromatic signals to this internal proton signal can provide a relative measure of isotopic purity. acs.org For example, if a residual signal at the H-2 position integrates to 0.02 protons relative to the 1-proton integral of the -COOH group, it indicates approximately 98% deuterium incorporation at that specific site. This level of quantitative detail is vital for applications where high isotopic purity is essential. rsc.org

The following table compares the typical ¹H NMR chemical shifts for 3-Hydroxybenzoic acid with the expected observations for a highly deuterated 3-Hydroxybenzoic acid-d₅ (assuming deuteration at all aromatic and the phenolic hydroxyl positions).

Table 1: Comparative ¹H NMR Data for 3-Hydroxybenzoic Acid and 3-Hydroxybenzoic Acid-d₅ in DMSO-d₆

| Position | Proton Type | Typical Chemical Shift (δ) of 3-Hydroxybenzoic Acid (ppm) chemicalbook.comnih.gov | Expected Signal in 3-Hydroxybenzoic Acid-d₅ (Isotopic Purity >98%) |

| H-2 | Aromatic | ~7.42 | Absent or a very small residual singlet |

| H-4 | Aromatic | ~7.39 | Absent or a very small residual singlet |

| H-5 | Aromatic | ~7.03 | Absent or a very small residual singlet |

| H-6 | Aromatic | ~7.31 | Absent or a very small residual singlet |

| 3-OH | Phenolic Hydroxyl | ~9.8 (Broad) | Absent or a very small residual signal |

| 1-COOH | Carboxylic Acid | ~12.9 (Broad) | Broad singlet, integration ≈ 1H |

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature.

Mechanistic and Metabolic Research Utilizing 3 Hydroxybenzoic Acid D5 As a Probe

Probing Reaction Mechanisms Through Deuterium (B1214612) Isotope Effects

The substitution of hydrogen with deuterium introduces subtle but measurable changes in the physicochemical properties of a molecule, primarily due to the greater mass of deuterium. These differences, known as isotope effects, are invaluable for investigating the transition states and rate-limiting steps of chemical and enzymatic reactions.

A secondary deuterium isotope effect occurs when the isotopic substitution is at a position not directly involved in bond-breaking or bond-formation in the rate-determining step. In the case of 3-Hydroxybenzoic acid-d5, the deuterium atoms are on the aromatic ring, remote from the acidic protons of the carboxylic acid and hydroxyl groups.

Research has shown that deuteration of the aromatic ring in phenols and benzoic acids leads to a definite, albeit small, decrease in acidity (an increase in pKₐ). nih.govnih.gov This effect arises from changes in the zero-point energies of C-H versus C-D vibrations upon deprotonation. nih.gov For benzoic acid, studies have surprisingly found that the magnitude of this secondary isotope effect does not significantly diminish as the deuterium is moved from the ortho to the meta to the para position. nih.gov

Therefore, for 3-Hydroxybenzoic acid-d5, it is expected that the pKₐ values for both the carboxylic acid and the phenolic hydroxyl group will be slightly higher than those of the non-deuterated (protium) analogue. This predictable shift in acid-base equilibria, while small, can be precisely measured and provides insight into the electronic and vibrational environment of the molecule in its protonated and deprotonated states. nih.gov Understanding these subtle electronic perturbations is crucial for accurately interpreting its behavior in more complex chemical and biological systems.

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. wikipedia.orglibretexts.org A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. princeton.edu The C-D bond is stronger and vibrates at a lower frequency than the C-H bond, meaning it requires more energy to break. wikipedia.org Consequently, if a C-H bond is cleaved in the rate-limiting step, the reaction will proceed more slowly with the deuterated compound, resulting in a "normal" KIE (kₗ/kₗ > 1).

3-Hydroxybenzoic acid-d5 is an ideal probe for studying reactions involving the cleavage of a C-H bond on the aromatic ring, such as enzymatic hydroxylation. Many microorganisms degrade aromatic compounds by first introducing additional hydroxyl groups, a reaction often catalyzed by hydroxylase or monooxygenase enzymes. nih.govnih.gov For instance, the initial step in some metabolic pathways of 3-hydroxybenzoic acid is its hydroxylation to either gentisic acid (2,5-dihydroxybenzoic acid) or protocatechuic acid (3,4-dihydroxybenzoic acid). nih.govresearchgate.net

By comparing the rate of hydroxylation of 3-Hydroxybenzoic acid with that of 3-Hydroxybenzoic acid-d5, researchers can determine if the C-H bond cleavage is the rate-limiting step. A significant KIE (values can be as high as 10 or 11) provides strong evidence for a mechanism where the aromatic C-H bond is broken in the transition state of the slowest step. nih.govnih.gov This information is critical for elucidating the precise chemical mechanism of the enzyme and understanding how it achieves its catalytic power.

Elucidation of Biochemical and Environmental Degradation Pathways

Stable isotope labeling is a cornerstone of metabolic research. researchgate.netembopress.org Using 3-Hydroxybenzoic acid-d5 as a tracer allows for its unambiguous detection and quantification by mass spectrometry, enabling researchers to follow its journey through complex biological systems. nih.govnih.govacs.org

3-Hydroxybenzoic acid is an intermediate in the microbial degradation of various aromatic compounds, including plant-derived lignin (B12514952) and environmental pollutants. researchgate.netmdpi.com Numerous bacterial species from genera such as Bacillus, Pseudomonas, Rhodococcus, and Thauera have been shown to utilize 3-hydroxybenzoic acid as a sole source of carbon and energy. nih.govresearchgate.netuni-konstanz.de

In a typical experiment to trace its biotransformation, a microbial culture would be supplied with 3-Hydroxybenzoic acid-d5. Over time, samples of the culture medium and cell extracts can be analyzed. The deuterium label acts as a clear and distinct signature. Using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can identify downstream metabolites that retain the deuterium label. nih.govnih.gov This method confirms that the observed metabolites originate from the initial substrate and helps to reconstruct the metabolic sequence, even for transient or low-abundance intermediates.

Microbial degradation of aromatic compounds typically proceeds by converting the initial substrate into a dihydroxylated intermediate, most commonly catechol or its derivatives like protocatechuic acid. mdpi.comresearchgate.net This dihydroxylated ring is then susceptible to cleavage by dioxygenase enzymes. There are two principal routes for this ring fission:

Ortho-cleavage (or intradiol cleavage): The aromatic ring is broken between the two hydroxyl groups.

Meta-cleavage (or extradiol cleavage): The ring is broken adjacent to one of the hydroxyl groups. researchgate.netnih.gov

For 3-hydroxybenzoic acid, different microbial pathways have been identified. One common route involves hydroxylation to protocatechuic acid , which is then funneled into either the ortho- or meta-cleavage pathway. researchgate.netresearchgate.net Another route involves hydroxylation to gentisic acid , which has its own subsequent degradation pathway. nih.gov

Using 3-Hydroxybenzoic acid-d5 is instrumental in confirming these pathways. For example, if the proposed pathway involves conversion to protocatechuic acid, the researcher would look for a deuterated version of this molecule in the culture extracts. The mass of the detected protocatechuic acid would be higher by four or fewer deuterium atoms (depending on the specific hydroxylation mechanism), confirming its origin from the initial labeled substrate. This allows for precise mapping of the metabolic network and identification of key enzymatic steps and intermediates. nih.gov

The table below summarizes the initial hydroxylation products and subsequent ring cleavage pathways for 3-hydroxybenzoic acid degradation.

| Initial Substrate | Key Intermediate | Cleavage Pathway | Key Enzyme Type |

| 3-Hydroxybenzoic acid | Protocatechuic acid | Ortho or Meta | Dioxygenase |

| 3-Hydroxybenzoic acid | Gentisic acid | Gentisate Pathway | Gentisate 1,2-Dioxygenase |

Beyond microbial cultures, 3-Hydroxybenzoic acid-d5 can be used to trace metabolic fates in more complex biological systems, such as tissue preparations (in vitro) or perfused organs (ex vivo). researchgate.netnih.gov These experiments provide insight into how mammalian systems might process the compound.

In such studies, the deuterated compound is introduced into the system (e.g., added to the medium of cultured liver cells). After a set incubation period, the cells and the medium are analyzed to identify and quantify the parent compound and any metabolites formed. embopress.orgspringernature.com The deuterium label makes it possible to distinguish metabolites of the administered compound from the pool of endogenous molecules that may be structurally similar. nih.gov

Common metabolic transformations for phenolic acids in mammalian systems include conjugation reactions, such as glucuronidation and sulfation, which enhance water solubility and facilitate excretion. By analyzing the mass spectra of metabolites, researchers can identify deuterated glucuronide or sulfate (B86663) conjugates of 3-hydroxybenzoic acid. This approach provides direct evidence of the specific metabolic pathways involved and can be used to calculate metabolic flux—the rate at which the compound is converted through a particular pathway. embopress.org This information is fundamental to understanding the disposition and potential biological activity of the compound within an organism.

Computational and Theoretical Frameworks for Deuterated Aromatic Carboxylic Acids

Quantum Chemical Calculations for Predicting Spectroscopic Properties and Isotope Effects

Quantum chemical calculations are fundamental in predicting the spectroscopic signatures of molecules and understanding the origins of isotope effects. These methods can accurately forecast how the substitution of hydrogen with deuterium (B1214612) alters the vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra of 3-Hydroxybenzoic acid.

The primary influence of deuteration is the increase in the reduced mass of the bonds involving deuterium. This change directly impacts the vibrational frequencies of the molecule. For 3-Hydroxybenzoic acid-d5, the C-D stretching and bending vibrations on the aromatic ring will occur at lower frequencies compared to the C-H vibrations in its non-deuterated counterpart. Quantum chemical methods, such as those benchmarked against experimental data for carboxylic acids, can provide accurate predictions of these vibrational shifts.

Isotope effects extend beyond simple mass differences and can influence electronic properties and molecular structure. youtube.com The substitution of hydrogen with deuterium can lead to a phenomenon known as the "isotope effect," where the zero-point energy of a D-X bond is lower than that of an H-X bond. youtube.com This difference can affect bond lengths, bond angles, and even intermolecular interactions like hydrogen bonding. In some specific cases, deuteration can lead to a counterintuitive "inverse isotope effect," where a process is faster with the heavier isotope. acs.org Quantum calculations are crucial for modeling these subtle energetic landscapes and predicting their consequences. acs.orgnih.gov For instance, calculations can show how deuteration of the hydroxyl or carboxyl group in 3-hydroxybenzoic acid might alter the strength and geometry of its hydrogen bonds. rsc.org

Table 1: Predicted Effects of Deuteration on Spectroscopic Properties

| Spectroscopic Property | Predicted Effect for 3-Hydroxybenzoic acid-d5 | Rationale |

|---|---|---|

| Infrared (IR) Spectroscopy | Shift of C-D and O-D/C=O-D vibrational modes to lower frequencies. | Increased reduced mass of the C-D and O-D bonds compared to C-H and O-H. |

| Raman Spectroscopy | Similar shifts to lower frequencies for deuterated bonds. | Based on the same principles of vibrational frequency dependence on mass. |

| NMR Spectroscopy | Changes in chemical shifts (Isotope Shifts). | Altered electronic shielding around the deuterium nucleus and adjacent carbons due to changes in vibrational averaging of bond lengths and angles. |

Density Functional Theory (DFT) for Mechanistic Pathway Analysis and Energy Landscape Mapping

Density Functional Theory (DFT) is a widely used computational method that offers a balance between accuracy and computational cost, making it ideal for studying the reactivity of molecules like 3-Hydroxybenzoic acid-d5. DFT is particularly effective for mapping reaction mechanisms and potential energy surfaces.

For hydroxybenzoic acids, a key reaction is decarboxylation. DFT studies have been performed to explore the mechanisms of acid-catalyzed decarboxylation, revealing that the reaction proceeds through the formation of an α-protonated cation of the carboxylate acid. researchgate.net The presence of acid catalysts significantly lowers the energy barriers for this reaction. researchgate.net By applying DFT calculations to 3-Hydroxybenzoic acid-d5, researchers can analyze how deuteration affects the transition state structures and activation energies for such reactions. The kinetic isotope effect (KIE), where the rate of a reaction changes upon isotopic substitution, can be predicted. Typically, because the C-D bond is stronger than the C-H bond, reactions involving the cleavage of this bond are slower, a primary KIE that can be quantified with DFT.

DFT can also be used to map the potential energy landscape, identifying stable conformers, transition states, and the energy barriers between them. rsc.org For 3-Hydroxybenzoic acid-d5, this allows for an understanding of its conformational preferences and the pathways for intramolecular processes, such as proton (or deuteron) transfer between the hydroxyl and carboxyl groups. Various DFT functionals can be assessed to find the one that best matches experimental data for benzoic acid derivatives, ensuring reliable predictions. researchgate.net

Molecular Dynamics Simulations to Model Deuteration Effects on Molecular Interactions and Conformations

While quantum methods are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are used to model the behavior of molecules over time in a more complex environment, such as in a solvent or interacting with a biological macromolecule. scholaris.cadovepress.com MD simulations can reveal how deuteration affects intermolecular forces, molecular conformation, and dynamics. nih.govnih.gov

Replacing hydrogen with deuterium can lead to stronger hydrogen bonds. nih.gov MD simulations of 3-Hydroxybenzoic acid-d5 in a water (or heavy water) solvent box could model how this enhanced hydrogen bonding affects its solvation and aggregation behavior. These simulations track the positions and movements of thousands of atoms over time, providing a detailed picture of the molecular interplay. scholaris.ca

In the context of drug design, where a molecule like 3-Hydroxybenzoic acid might be a fragment or lead compound, MD simulations can model its interaction with a target protein. Studies have shown that deuteration can make proteins and membranes slightly more compact and rigid. nih.gov MD simulations can predict whether the deuteration in 3-Hydroxybenzoic acid-d5 leads to a tighter binding affinity in a receptor's active site due to altered van der Waals contacts and hydrogen bonding dynamics. The simulations can analyze conformational changes, the stability of the binding pose, and the role of surrounding water molecules in the interaction. nih.gov

Table 2: Applications of Molecular Dynamics Simulations for 3-Hydroxybenzoic acid-d5

| Simulation Focus | Information Gained | Potential Implication |

|---|---|---|

| Solvation in Water | Analysis of hydrogen bond lifetimes, coordination numbers, and radial distribution functions. | Understanding solubility and aggregation properties. |

| Interaction with Proteins | Binding free energy calculations, conformational stability of the ligand-protein complex. | Predicting changes in drug efficacy or target residence time. |

| Membrane Permeation | Modeling the molecule's passage through a lipid bilayer. | Assessing changes in bioavailability and ADME properties. |

In Silico Prediction of Isotopic Effects on Physicochemical Parameters

In silico models provide a rapid way to predict the physicochemical properties of molecules, which are crucial for applications in drug discovery and materials science. nih.govresearchgate.net For 3-Hydroxybenzoic acid-d5, these tools can predict how deuteration impacts key parameters compared to the non-deuterated form.

The substitution of hydrogen with deuterium can influence several physicochemical properties:

Acidity (pKa): The O-D bond is generally considered slightly less acidic than the O-H bond due to the lower zero-point energy of the O-D bond, which requires more energy to break. Therefore, the pKa of the carboxylic acid and hydroxyl groups in 3-Hydroxybenzoic acid-d5 is expected to be slightly higher than in the non-deuterated molecule.

Lipophilicity (LogP): Deuteration can subtly alter a molecule's polarity and hydrogen bonding capacity, which in turn affects its partitioning between octanol (B41247) and water (LogP). While the effect is often small, it can be significant. Deuterated compounds are often slightly more lipophilic.

Boiling and Melting Points: Stronger intermolecular forces, such as the enhanced hydrogen bonding in deuterated compounds, can lead to higher boiling and melting points. youtube.com Heavy water (D₂O), for example, has a boiling point of 101.4 °C and a melting point of 3.82 °C.

Metabolic Stability: A major application of deuteration in medicinal chemistry is to slow down metabolic processes, particularly those involving cytochrome P450 enzymes. nih.gov If a C-H bond on the aromatic ring of 3-hydroxybenzoic acid is a site of metabolic hydroxylation, replacing it with a C-D bond can slow the reaction rate due to the kinetic isotope effect, increasing the molecule's metabolic stability. elsevierpure.com

Computational models, including Quantitative Structure-Property Relationship (QSPR) models, can be trained to account for these isotopic effects, providing valuable predictions that guide experimental work. nih.gov

Emerging Research Frontiers and Future Prospects for 3 Hydroxybenzoic Acid D5

Innovations in Deuteration Synthesis and Scalability

The synthesis of deuterated aromatic compounds like 3-Hydroxybenzoic acid-d5 has evolved significantly, moving towards more efficient, selective, and scalable methods. Isotope labelling is a crucial tool for developing new drugs and for identifying and quantifying metabolites. nih.govresearchgate.netnih.gov Traditional methods for producing deuterated aromatic compounds often involve hydrogen-deuterium (H-D) exchange reactions with heavy water (D₂O) under high temperature and pressure in a batch process. tn-sanso.co.jp However, these methods can be limited by reaction vessel size, long processing times, and complex purification steps. tn-sanso.co.jp

Recent innovations are addressing these challenges, focusing on catalysis and process optimization.

Advanced Catalysis : The development of novel catalysts is a key area of innovation. For instance, a nanostructured iron catalyst, created by combining cellulose (B213188) with iron salts, has been shown to effectively facilitate the selective deuteration of various (hetero)arenes using inexpensive D₂O. nih.govnih.gov This method is notable for being easily scalable, with demonstrations showing the synthesis of deuterium-labeled products on a kilogram scale. nih.govresearchgate.netnih.gov Another approach uses cationic Rh(III) catalysts at low loadings with D₂O as both the deuterium (B1214612) source and solvent for H/D exchange on carboxylic acid substrates. acs.org

Scalable D₂ Gas Generation : For deuteration reactions requiring deuterium gas (D₂), innovations in on-demand gas generation are improving scalability. Systems are now available that can generate up to 1000 NmL/min of D₂ gas via the electrolysis of D₂O, enabling production in the kilogram-per-day range. thalesnano.com

These advancements are making the production of deuterated compounds like 3-Hydroxybenzoic acid-d5 more cost-effective and accessible for large-scale applications in pharmaceutical development and metabolomics research. researchgate.net

| Method | Catalyst/Reagent | Deuterium Source | Key Advantages | Scalability | Citation(s) |

| Heterogeneous Catalysis | Nanostructured Iron | D₂O | Inexpensive, air- and water-stable catalyst, high selectivity. | Demonstrated on kilogram scale. | nih.gov, researchgate.net, nih.gov |

| Homogeneous Catalysis | Cationic Rh(III) | D₂O | Low catalyst loading, uses D₂O as solvent. | Suitable for synthetically useful yields. | acs.org |

| Flow Chemistry | Platinum on Alumina | D₂O | Rapid heating (microwave), continuous process, reduced time and power consumption. | High throughput, resolves issues of batch production. | tn-sanso.co.jp |

| Gas-Phase Deuteration | N/A (electrolysis) | D₂O | On-demand D₂ gas generation, high pressure and flow rate. | Up to kg/day production range. | thalesnano.com |

Advancements in High-Throughput Analytical Methodologies

The foremost application of 3-Hydroxybenzoic acid-d5 is as a stable isotope-labeled (SIL) internal standard in quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS). clearsynth.comaptochem.comscispace.com The use of deuterated standards is essential for achieving the precision and accuracy required in fields like pharmaceutical and metabolomic research. clearsynth.comtexilajournal.com An internal standard helps to control and correct for variability during sample extraction, injection, and ionization in the mass spectrometer. aptochem.com

Advancements in analytical instrumentation are enabling higher throughput and more complex analyses.

Accurate Quantification : Because a deuterated standard like 3-Hydroxybenzoic acid-d5 has nearly identical chemical and physical properties to its non-deuterated (endogenous) counterpart, it co-elutes during chromatography and experiences the same extraction recovery and ionization effects. aptochem.com However, its increased mass allows it to be distinguished by the mass spectrometer. aptochem.com This allows researchers to accurately determine the concentration of the target compound by comparing its signal response to the known concentration of the internal standard, thereby compensating for matrix effects and improving method robustness. clearsynth.comtexilajournal.com

High-Throughput HDX-MS : Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying protein dynamics. nih.gov Recent developments, including subzero-temperature ultra-high-pressure liquid chromatography (UPLC), have expanded its application to complex samples like cell lysates. nih.gov By using long-gradient UPLC separations at sub-zero temperatures, researchers can identify thousands of deuterated peptides from hundreds of proteins in a single analysis, a significant increase in throughput. nih.gov

Addressing Challenges : While highly effective, the use of deuterated standards is not without challenges. A phenomenon known as the chromatographic deuterium effect (CDE) can cause the deuterated standard to elute slightly earlier than the non-labeled analyte in reverse-phase chromatography. acs.org Understanding the mechanisms behind CDE is an active area of research, as it can help in optimizing chromatography conditions to either minimize or leverage this separation for improved analysis and purification of deuterated compounds. acs.org

These methodological advancements are critical for handling the large sample volumes and complexity inherent in modern systems biology and clinical research.

Integration with Systems Biology and Metabolomics Platforms

The ability to perform accurate, high-throughput measurements is central to the fields of systems biology and metabolomics, which study complex biological systems in their entirety. 3-Hydroxybenzoic acid-d5 serves as an enabling tool for the precise quantification of its endogenous counterpart, 3-hydroxybenzoic acid (3-HBA), within these platforms.

3-HBA is a human metabolite found in all living organisms and is also present in foods like cranberries and citrus fruits. hmdb.canih.gov It is a phenolic acid derivative with known biological activities and is a product of both human and gut microbial metabolism. hmdb.carasayanjournal.co.innih.gov

Quantitative Metabolomics : In metabolomics, researchers aim to measure the levels of hundreds or thousands of small molecules in biological samples (e.g., blood, urine, tissue) to understand the metabolic state of an organism. Using 3-Hydroxybenzoic acid-d5 as an internal standard allows for the exact measurement of 3-HBA levels. clearsynth.com This quantitative data can then be correlated with disease states, dietary intake, or the composition of the gut microbiome. For example, studies have linked fecal metabolomes, including benzoic acid derivatives, to colorectal cancer. hmdb.ca

Pathway Analysis : The non-deuterated 3-HBA is involved in several metabolic pathways. It can be formed in humans and other organisms through various routes, including the degradation of other aromatic compounds. hmdb.camdpi.com In the fungus Aspergillus niger, for instance, m-coumaric acid is metabolized to 3-hydroxybenzoic acid. mdpi.com Accurate quantification using 3-HBA-d5 is the first step in understanding the flux through these pathways and how they are altered in different conditions.

Deuterium Metabolic Imaging (DMI) : Looking forward, the use of deuterated compounds is expanding into new areas like Deuterium Metabolic Imaging (DMI). nih.gov This technique uses the detection of deuterium to trace metabolic pathways in vivo. While 3-HBA-d5 is used as a non-perturbing standard, DMI highlights the broader utility of deuterated molecules as metabolic tracers to follow the fate of specific substrates through biological networks. nih.gov

The integration of deuterated standards with these advanced platforms provides a quantitative foundation for building comprehensive models of biological systems and discovering new biomarkers for disease.

Exploration of Deuterium Effects in Complex Biological and Environmental Systems

The replacement of hydrogen with deuterium introduces subtle but significant physical changes that can influence biological and chemical processes. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. wikipedia.org This difference is the source of the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond can proceed more slowly than those involving a C-H bond. wikipedia.orgrsc.org

While 3-Hydroxybenzoic acid-d5 is designed to be a stable, non-reactive tracer for analytical purposes, the underlying principles of deuterium effects are a frontier of research.

Biological Systems : The KIE is the principle behind the development of deuterated drugs. nih.govnih.gov By strategically placing deuterium at sites of metabolic attack on a drug molecule, its breakdown by enzymes like cytochrome P450 can be slowed, potentially improving its pharmacokinetic profile and reducing the formation of toxic metabolites. nih.govresearchgate.net Although high concentrations of deuterium (e.g., replacing 25-50% of body water with D₂O) can be toxic to higher organisms by disrupting processes like cell division, the trace amounts used in labeled standards are harmless. wikipedia.orgwikipedia.org Studying these effects provides fundamental insights into enzyme mechanisms and cellular physiology. osti.govnih.gov

Environmental Systems : In environmental science, deuterated compounds serve as powerful tracers. zeochem.com For example, deuterium oxide is used in hydrology to map groundwater movement. zeochem.com Similarly, a stable labeled compound like 3-HBA-d5 could theoretically be used to trace the fate and degradation of pollutants or natural phenolic compounds in soil and water systems, providing precise data for environmental models. The stronger C-D bond could slightly alter its environmental degradation rate compared to the non-deuterated version, an effect that would need to be considered in such studies.

This exploration into the fundamental effects of deuterium continues to open new avenues for its application, from designing better drugs to understanding the intricate workings of ecosystems.

| Property | Hydrogen (Protium) | Deuterium | Implication for 3-Hydroxybenzoic Acid-d5 | Citation(s) |

| Nuclear Composition | 1 proton, 0 neutrons | 1 proton, 1 neutron | Deuterium is ~2x heavier than protium. | wikipedia.org |

| Bond Strength (e.g., C-H vs. C-D) | Weaker | Stronger | Slower rate of reactions involving C-D bond cleavage (Kinetic Isotope Effect). | wikipedia.org |

| Molecular Weight of 3-HBA | ~138.12 g/mol | ~143.15 g/mol (for d5) | Allows differentiation from the natural compound in mass spectrometry. | nih.gov |

| Biological Effect (at tracer level) | Natural component | Inert tracer | Ideal for use as a non-perturbing internal standard in biological samples. | clearsynth.com, aptochem.com |

| Biological Effect (at high conc.) | Essential for life | Can disrupt cellular processes (e.g., mitosis). | Not relevant for its use as an analytical standard. | wikipedia.org, wikipedia.org |

Q & A

Q. What is the primary role of 3-Hydroxybenzoic acid-d5 in analytical chemistry, and how is it methodologically applied?

3-Hydroxybenzoic acid-d5 is a deuterated internal standard used to enhance the accuracy of quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS). Its deuterated structure provides nearly identical chemical behavior to the non-deuterated analyte while allowing distinct mass spectral differentiation. Methodologically, it is spiked into samples at known concentrations to correct for matrix effects, ionization efficiency variations, and instrument drift. For example, recovery rates of deuterated internal standards in plasma samples typically show ≤35% variation, ensuring reliable quantification .

Q. What analytical techniques are critical for characterizing 3-Hydroxybenzoic acid-d5 and its polymorphs?

Key techniques include:

- PXRD (Powder X-ray Diffraction): Resolves polymorphic structures by comparing experimental diffraction patterns with computational simulations (e.g., form III of 3HBA matches simulated patterns of the highest-density computational structure) .

- Infrared (IR) Spectroscopy: Identifies hydrogen-bonding motifs (e.g., ν(O–H) and ν(C–O) vibrations distinguish form II and III) .

- DSC (Differential Scanning Calorimetry): Measures transition enthalpies between polymorphs, critical for stability assessments .

Advanced Research Questions

Q. How do polymorphic transformations of 3-Hydroxybenzoic acid-d5 impact experimental reproducibility, and how can these be mitigated?

The three known polymorphs (I, II, III) exhibit distinct hydrogen-bonding motifs (dimers vs. chains) and packing densities (1.37–1.50 g/cm³), leading to variability in solubility and stability . Challenges arise during storage or solvent-based crystallization, where unintended phase transitions may occur. Mitigation strategies include:

Q. What computational methods are employed to predict and validate polymorphic structures of 3-Hydroxybenzoic acid-d5?

- Crystal Energy Landscapes (CEL): Generated using density functional theory (DFT) and lattice energy minimization to rank hypothetical polymorphs by stability. For 3HBA, 45 low-energy structures were identified, with forms I (global minimum) and II differing by only 0.58 kJ/mol .

- Rietveld Refinement: Validates PXRD data against computational models (e.g., form III’s monoclinic P21/c structure was confirmed via rigid-body refinement) .

Q. How do hydrogen-bonding motifs influence the selection of 3-Hydroxybenzoic acid-d5 as a coformer in cocrystallization studies?

3HBA’s polymorphism arises from competing hydrogen-bonding interactions:

- Motif D (Dimers): Observed in form I, common in carboxylic acids.

- Motif C (Chains): Dominates in metastable forms II/III, enabling ribbon-like packing .

The choice of coformer depends on the desired physicochemical properties (e.g., solubility, mechanical stability). Computational tools prioritize coformers that align with 3HBA’s hydrogen-bonding preferences, such as alcohols or amines .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in analytical data caused by polymorphic variability?

- Multi-technique Validation: Cross-correlate PXRD, IR, and DSC data to confirm phase identity. For instance, form III’s IR spectrum overlaps with form II, but PXRD distinguishes them .

- Energy Calculations: Compare experimental transition enthalpies (e.g., form II → I: ΔH = 0.58 kJ/mol) with computational predictions to resolve stability conflicts .

Methodological Best Practices

Q. What protocols ensure reliable quantification of 3-Hydroxybenzoic acid-d5 in complex matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.